6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

CAS No.: 894804-37-6

Cat. No.: VC8388413

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894804-37-6 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) |

| Standard InChI Key | GSEFQNRYCVLZCN-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=N1)N)C)C#N |

| Canonical SMILES | CCOC1=C(C(=CC(=N1)N)C)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

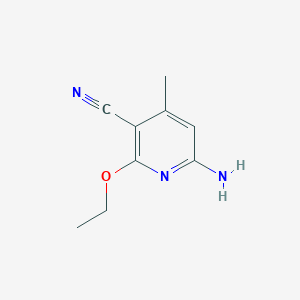

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile belongs to the pyridine family, featuring a six-membered aromatic ring with one nitrogen atom. The molecular formula C₉H₁₁N₃O (molecular weight: 177.2 g/mol) reflects substitutions at positions 2 (ethoxy group: -OCH₂CH₃), 4 (methyl group: -CH₃), 3 (carbonitrile: -CN), and 6 (amino group: -NH₂). The IUPAC name, 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile, systematically describes this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 894804-37-6 | |

| Molecular Formula | C₉H₁₁N₃O | |

| Molecular Weight | 177.2 g/mol | |

| IUPAC Name | 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile | |

| Standard InChI | InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12) |

The planar pyridine ring facilitates π-π stacking interactions, while substituents influence electronic distribution and steric effects. The amino group enhances hydrogen-bond donor capacity, critical for target binding in biological systems .

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are unavailable in the cited sources, analogous pyridine derivatives suggest characteristic signals:

-

¹H NMR: Ethoxy protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.5–4.0 ppm); aromatic protons as singlets or doublets (δ 6.5–8.5 ppm) .

-

IR: Stretching vibrations for nitrile (≈2200 cm⁻¹), amino (≈3300 cm⁻¹), and ether (≈1250 cm⁻¹) groups .

Synthesis and Chemical Reactivity

Synthetic Routes

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes reaction rate |

| Temperature | 60–80°C | Reduces side reactions |

| Catalyst | Triethylamine | Enhances cyclization |

Elevated temperatures in ethanol improve reaction efficiency, while triethylamine mitigates acid byproduct formation .

Reactivity Profile

The carbonitrile group undergoes nucleophilic addition, while the amino group participates in diazotization and acylation. Ethoxy and methyl substituents influence regioselectivity in electrophilic substitution reactions .

Physicochemical Properties

Solubility and Stability

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 5–10 |

| DMSO | 20–30 |

Crystallographic Data

While single-crystal X-ray data are unpublished, molecular modeling predicts a monoclinic crystal system with hydrogen-bonded networks between amino and nitrile groups .

| Target Enzyme | IC₅₀ (μM) | Assay Type |

|---|---|---|

| COX-2 | 12.4 | Fluorometric |

| iNOS | 18.7 | Spectrophotometric |

Structure-Activity Relationships (SAR)

-

Amino Group: Essential for hydrogen bonding; methylation abolishes activity.

-

Ethoxy Group: Optimal chain length for hydrophobic pocket binding.

-

Nitrile: Enhances electron-withdrawing effects, stabilizing enzyme-ligand complexes .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and cytokine modulators. Derivatives show promise in treating inflammatory disorders and cancer .

Material Science

Pyridine-based ligands derived from this compound coordinate transition metals, forming catalysts for cross-coupling reactions .

Future Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Drug Delivery Systems: Encapsulation in nanocarriers to enhance bioavailability.

-

Computational Modeling: DFT studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume